N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a benzothiazole-derived compound featuring a furan-3-yl-substituted pyridine moiety at the N-methyl position. This structure combines aromatic heterocycles (benzothiazole, pyridine, and furan), which are known to influence electronic properties, solubility, and biological interactions. The furan ring introduces oxygen-based polarity, while the pyridine and benzothiazole groups contribute π-π stacking and hydrogen-bonding capabilities, respectively. Such features make it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where heteroaromatic interactions are critical .
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-17(18-21-15-3-1-2-4-16(15)24-18)20-10-12-5-6-14(19-9-12)13-7-8-23-11-13/h1-9,11H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYSQBFCLUWOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown activity against various bacterial strains such asE. coli, P. aeruginosa, B. subtilis, and S. aureus.
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function, leading to their antimicrobial effects.
Biochemical Pathways
Similar compounds have been found to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death.
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are metabolized in the liver.
Biological Activity
N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C18H16N4O2S
Molecular Weight : 356.41 g/mol
Key Functional Groups :
- Furan ring
- Pyridine moiety
- Benzo[d]thiazole structure
- Carboxamide group
The unique combination of these functional groups suggests potential interactions with various biological targets, contributing to its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been investigated across several studies, highlighting its potential in various therapeutic areas:
1. Anticancer Activity
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives based on this scaffold showed inhibition of the Hedgehog signaling pathway, which is crucial in cancer progression. The compound displayed promising results in vitro against various cancer cell lines, including breast and prostate cancers, with IC50 values indicating effective cytotoxicity .
2. Antimicrobial Properties
The compound has shown antimicrobial activity against several bacterial strains. In particular, derivatives have been reported to inhibit Staphylococcus aureus with potency surpassing traditional antibiotics such as ampicillin . The mechanism involves targeting bacterial topoisomerases, which are essential for DNA replication and transcription.
3. Anti-inflammatory Effects
In vivo studies have indicated that the compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into the design of more potent analogs:
- Furan and Pyridine Substituents : The presence of the furan ring enhances solubility and bioavailability, while the pyridine moiety is crucial for receptor binding.
- Benzo[d]thiazole Core : This core structure is essential for the anticancer activity observed, particularly through interactions with key signaling pathways involved in tumor growth.
Case Study 1: Anticancer Efficacy
A study involving a series of benzo[d]thiazole derivatives demonstrated that modifications at the 2-position significantly affected their potency against cancer cell lines. One derivative showed an IC50 value of 1.61 µg/mL against A431 cells, indicating substantial cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In a comparative study, this compound was tested against a panel of bacterial strains. Results indicated that it exhibited an MIC (Minimum Inhibitory Concentration) lower than that of conventional antibiotics, suggesting its potential as an effective antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Key comparisons (estimated for the target compound based on structural analogs):
- Its predicted pKa (~13.8) aligns with benzothiazole derivatives, suggesting similar protonation behavior under physiological conditions .
Yield and Reactivity Trends
Q & A
Q. What are the recommended synthetic routes for N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Amide coupling : React benzo[d]thiazole-2-carboxylic acid with (6-(furan-3-yl)pyridin-3-yl)methanamine using coupling agents like EDCI/HOBt in DMF . (ii) Cyclization : For pyridine-furan intermediates, acetonitrile under reflux with iodine and triethylamine can facilitate cyclization, as demonstrated in thiadiazole derivatives . (iii) Purification : Use preparative HPLC with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% TFA) to achieve >98% purity, similar to protocols for related benzothiazole carboxamides .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- NMR : Analyze and NMR spectra for diagnostic signals:
- Benzo[d]thiazole protons at δ 7.5–8.5 ppm (aromatic) and δ 12.5 ppm (amide NH) .
- Furan protons (δ 6.2–7.1 ppm) and pyridine methylene (δ 4.5–5.0 ppm) .
- Mass spectrometry : ESI-MS should show [M+H]+ at m/z calculated for (e.g., 348.08) .
- HPLC : Use a 254 nm UV detector with retention time matching reference standards .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Anticancer screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM, referencing benzothiazole derivatives with IC values <10 µM .
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent variation : Replace the furan-3-yl group with thiophene or triazole moieties to assess electronic effects on potency .
- Molecular docking : Use AutoDock Vina to model interactions with targets like protein arginine N-methyltransferase 3 (PRMT3), noting binding affinity changes with trifluoromethyl substitutions .
- In vivo validation : Test analogs in xenograft models, prioritizing compounds with >90% tumor inhibition in vitro .
Q. How to resolve contradictions in purity data between HPLC and NMR analyses?
- Methodological Answer :
- Orthogonal validation : Combine HPLC (for % area purity) with -NMR integration of residual solvents (e.g., DMSO at δ 2.5 ppm) .
- SFC-MS : Use supercritical fluid chromatography to separate enantiomers, which may co-elute in HPLC .
- Control experiments : Repeat synthesis with rigorously dried reagents to eliminate water-induced byproducts .
Q. What strategies mitigate instability of the furan-pyridine moiety during storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
